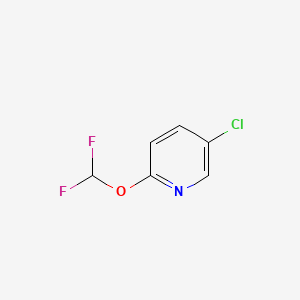

5-Chloro-2-(difluoromethoxy)pyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-2-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2NO/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGYJVBYGSWAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735475 | |

| Record name | 5-Chloro-2-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214323-40-6 | |

| Record name | 5-Chloro-2-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2 Difluoromethoxy Pyridine and Analogues

Strategies for Regioselective Difluoromethoxylation of Pyridine (B92270) Rings

The incorporation of a difluoromethoxy (-OCF₂H) group onto a pyridine ring is a critical step that imparts unique electronic properties, enhancing metabolic stability and binding affinity in various applications. Methodologies for this transformation can be broadly categorized into direct and indirect approaches.

Direct C-H difluoromethoxylation presents an efficient route by functionalizing the pyridine ring without pre-installed activating groups. Recent advancements have focused on radical-mediated processes. A notable method employs a redox-active difluoromethoxylating reagent in conjunction with photoredox catalysts. rsc.org This process is initiated by a single electron transfer (SET) from the excited catalyst to the reagent, which generates a difluoromethoxyl radical (•OCF₂H). rsc.org This radical then adds to the (hetero)arene, forming a cyclohexadienyl radical intermediate, which is subsequently oxidized and deprotonated to yield the difluoromethoxylated product. rsc.org This technique is valued for its operational simplicity and mild reaction conditions at room temperature. rsc.org

Another direct approach involves the palladium-catalyzed difluoromethylation of arylboronic acids and esters using chlorodifluoromethane (B1668795) (ClCF₂H). nih.gov While this method primarily generates Ar-CF₂H bonds rather than Ar-OCF₂H, it highlights the use of inexpensive and abundant C1 sources for introducing fluorinated motifs. The mechanism is believed to involve a palladium difluorocarbene intermediate. nih.gov

| Method | Reagents | Key Features | Reference |

| Catalytic Radical Difluoromethoxylation | Redox-active -OCF₂H reagent, Photoredox catalyst | Direct C-H functionalization; proceeds at room temperature. | rsc.org |

| Palladium-Catalyzed Difluoromethylation | Arylboronic acids, ClCF₂H, Palladium catalyst | Uses an inexpensive C1 source; forms Ar-CF₂H bonds. | nih.gov |

Indirect methods typically involve the reaction of a pyridine precursor, such as a hydroxypyridine, with a difluoromethylating agent. A common strategy is the O-difluoromethylation of 2-hydroxypyridines. This can be achieved by reacting the corresponding pyridone tautomer with a difluorocarbene (:CF₂) source under basic conditions. Difluorocarbene can be generated from various precursors, including trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA) or even chlorodifluoromethane (ClCF₂H).

The synthesis of N-difluoromethylated pyridines and pyridones has also been developed using reagents like ethyl bromodifluoroacetate. rsc.orgrsc.org This transition-metal-free method involves an initial N-alkylation by the reagent, followed by in situ hydrolysis and decarboxylation to yield the N-CF₂H product. rsc.orgrsc.org While this results in N-functionalization, related principles can be adapted for O-functionalization of hydroxypyridines.

A foundational approach for creating the 2-(difluoromethoxy)pyridine (B1422638) core involves the reaction of 2-hydroxypyridine (B17775) with difluoromethylating agents like 2,2-difluoro-2-(fluorosulfonyl)acetic acid in the presence of a base, such as potassium carbonate.

| Precursor | Reagents | Product Type | Reference |

| 2-Hydroxypyridine | Difluoromethyl phenyl sulfone, K₂CO₃ | 2-(Difluoromethoxy)pyridine | |

| Pyridinone | Difluorocarbene source (e.g., TFDA) | 2-(Difluoromethoxy)pyridine | |

| Pyridine | Ethyl bromodifluoroacetate | N-difluoromethylated pyridine | rsc.orgrsc.org |

| 2-Hydroxypyridine | 2,2-Difluoro-2-(fluorosulfonyl)acetic acid | 2-(Difluoromethoxy)pyridine |

Methodologies for Introducing Halogen Substituents on the Pyridine Core

The introduction of halogen atoms, particularly chlorine, onto the pyridine ring is challenging due to the ring's electron-deficient nature, which makes it resistant to standard electrophilic aromatic substitution (EAS). nih.govyoutube.comyoutube.com Therefore, specialized techniques are required for regioselective halogenation.

To overcome the inherent low reactivity of pyridine towards electrophiles, directed halogenation strategies are often employed. One approach involves the temporary installation of a directing group. For instance, specially designed phosphine (B1218219) reagents can be installed at the 4-position of pyridines to form phosphonium (B103445) salts. nih.gov These salts then activate the ring for nucleophilic aromatic substitution (SNAr), allowing for displacement by a halide nucleophile (e.g., from LiCl) to introduce chlorine at the 4-position. By modifying the phosphine ligand, this method can also be adapted to chlorinate 2-substituted pyridines at the 5-position. nih.gov

Directed ortho-metalation is another powerful technique. The pyridine ring can be activated towards metalation by forming an adduct with a strong Lewis acid like BF₃·OEt₂. znaturforsch.com Alternatively, the use of specific lithium bases, such as lithium diisopropylamide (LDA) or mixed lithium-zincate bases, can achieve regioselective deprotonation (lithiation) at specific positions, which can then be quenched with an electrophilic halogen source. znaturforsch.com

Halogenation can also be achieved by starting with an already functionalized pyridine. The direct chlorination of pyridine itself with chlorine gas, often at high temperatures, typically results in a mixture of 2-chloropyridine (B119429) and 2,6-dichloropyridine. wikipedia.org

A more controlled method involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 4-position, and can also facilitate substitution at the 2-position. nih.govwikipedia.org After the halogenation step, the N-oxide can be removed.

For precursors containing a hydroxyl group, such as 2-hydroxypyridine, chlorination can be accomplished using agents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). wikipedia.orggoogle.com However, these reagents can be harsh. mdpi.com A milder alternative for converting hydroxymethylpyridines to chloromethylpyridines is cyanuric chloride, which avoids the formation of toxic byproducts and reduces the risk of over-chlorination. mdpi.com

| Starting Material | Method/Reagents | Position(s) Halogenated | Reference |

| Pyridine | Designed phosphine, LiCl | 4- or 5-position | nih.gov |

| Dichloropyridines | LDA, then electrophilic halogen source | Various, regioselective | znaturforsch.com |

| Pyridine | Chlorine gas (high temp.) | 2- and 2,6-positions | wikipedia.org |

| Pyridine N-oxide | Electrophilic halogen source | 4- and 2-positions | nih.govwikipedia.org |

| 2-Hydroxypyridine | POCl₃ or SOCl₂ | 2-position (replaces -OH) | wikipedia.org |

Multi-Step Synthesis Pathways for 5-Chloro-2-(difluoromethoxy)pyridine

The synthesis of the target molecule, this compound, requires a combination of the methodologies described above. Two logical retrosynthetic pathways can be envisioned:

Pathway A: Difluoromethoxylation followed by Chlorination

Synthesis of 2-(difluoromethoxy)pyridine: This intermediate is prepared from 2-hydroxypyridine. The reaction proceeds via O-difluoromethylation using a suitable reagent like chlorodifluoromethane or a difluorocarbene source under basic conditions.

Regioselective Chlorination: The resulting 2-(difluoromethoxy)pyridine is then subjected to chlorination. The -OCF₂H group is an ortho-, para-director, while the pyridine nitrogen directs electrophiles to the 3- and 5-positions. The combined directing effects favor substitution at the 5-position. This electrophilic substitution would require forcing conditions due to the deactivating nature of both the pyridine ring and the difluoromethoxy group. nih.govyoutube.com A suitable chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas under specific catalytic conditions might be employed.

Pathway B: Chlorination followed by Difluoromethoxylation

Synthesis of 5-Chloro-2-hydroxypyridine (B146416): This precursor can be synthesized through various routes, including the chlorination of 2-hydroxypyridine or multi-step sequences starting from other pyridine derivatives.

O-Difluoromethylation: The 5-chloro-2-hydroxypyridine intermediate is then reacted with a difluoromethylating agent. This step is analogous to the synthesis of the unsubstituted 2-(difluoromethoxy)pyridine, where the hydroxyl group is converted to a difluoromethoxy group. This pathway is often more efficient as the regiochemistry is pre-determined by the starting material.

The choice between these pathways depends on the availability of starting materials, reaction yields, and the ease of purification at each step.

Optimization of Reaction Conditions and Reagents for Enhanced Yield and Selectivity

The synthesis of fluorinated pyridines, including this compound, is heavily reliant on the fine-tuning of reaction parameters to maximize product yield and control regioselectivity. The choice of reagents, solvents, catalysts, and temperature plays a critical role in the outcome of these reactions.

One approach to optimization involves the systematic variation of reaction conditions. For instance, in the synthesis of related N-fused 1,4-dihydropyridine (B1200194) scaffolds, studies have demonstrated that solvent composition and the choice of catalyst are paramount. In one case, a mixture of water and ethanol (B145695) (8:2) combined with a catalytic amount of Indium(III) chloride (InCl3) under reflux conditions resulted in an excellent yield of 92%. researchgate.net This highlights a significant improvement over reactions conducted with various bases like piperidine (B6355638) or in ethanol alone, which showed much lower product conversion. researchgate.net The optimization of temperature is also crucial; a study identified an optimal temperature of 72°C for a specific reaction, demonstrating that both higher and lower temperatures could be less effective. researchgate.net

Table 1: Optimization of Reaction Conditions for N-Fused 1,4-Dihydropyridine Synthesis This interactive table summarizes the effect of different solvents and catalysts on product yield, based on optimization studies.

| Entry | Catalyst (mol%) | Solvent | Condition | Yield (%) |

|---|---|---|---|---|

| 1 | None | EtOH | Room Temp, 24h | 0 |

| 2 | None | EtOH | Reflux | <50 |

| 3 | Piperidine | EtOH | Reflux | ~50 |

| 4 | InCl3 (10) | Water | Reflux | 85 |

| 5 | InCl3 (10) | Water-EtOH (8:2) | Reflux | 92 |

| 6 | InCl3 (5) | Water-EtOH (8:2) | Reflux | 84 |

Data sourced from a study on the synthesis of N-fused 1,4-dihydropyridine derivatives. researchgate.net

For direct C-H difluoromethylation of pyridines, achieving site-selectivity (e.g., at the C4 versus C2 or C3 position) is a significant challenge. chemrxiv.orguni-muenster.de Recent research has developed highly selective methods using photocatalysis. By employing an N-amidopyridinium salt strategy, researchers achieved outstanding para-selectivity (C4) for difluoromethylation, with para/ortho ratios exceeding 99:1 in some cases. chemrxiv.org This method's success is dependent on light, as control experiments confirmed that the reaction does not proceed in the dark. chemrxiv.org

The choice of fluorinating agent is also a key area of optimization. While reagents like ethyl bromodifluoroacetate can be used for N-difluoromethylation of pyridines in a transition-metal-free process, other methods are required for C-H functionalization. nih.govnih.gov For the synthesis of 3-fluoropyridines, Rh(III)-catalyzed C-H functionalization has been developed. nih.gov Optimization studies found that non-hydroxylic solvents like ethyl acetate (B1210297) were necessary to avoid displacement of the fluorine atom by solvent molecules, a problem encountered when using methanol (B129727) or trifluoroethanol. nih.gov

Table 2: Solvent Effects in Rh(III)-Catalyzed Synthesis of a 3-Fluoropyridine Derivative This interactive table illustrates how the choice of solvent impacts the yield and formation of byproducts in the synthesis of 3-fluoropyridines.

| Entry | Solvent | Yield of 3-Fluoropyridine (%) | Yield of Methoxy (B1213986) Byproduct (%) |

|---|---|---|---|

| 1 | MeOH | 0 | 95 |

| 2 | TFE | 0 | 60 |

| 3 | Ethyl Acetate | 95 | 0 |

| 4 | Dioxane | <5 | 0 |

| 5 | Toluene | 0 | 0 |

Data sourced from a study on the Rh(III)-catalyzed synthesis of 3-fluoropyridines. nih.gov

Stereochemical Considerations in Synthetic Routes

While the target compound this compound is achiral, the synthesis of its analogues, particularly saturated ring systems like piperidines, introduces critical stereochemical considerations. The conversion of flat, aromatic fluoropyridines into three-dimensional fluorinated piperidines is a valuable strategy for creating new chemical entities for pharmaceutical research, and controlling the stereochemistry of these products is essential. nih.gov

A significant advancement in this area is the development of cis-selective hydrogenation of fluoropyridine precursors. Using a heterogeneous catalyst, specifically palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), in the presence of an acid like aqueous HCl, researchers have achieved the hydrogenation of a wide range of fluoropyridines to the corresponding cis-piperidines with high selectivity. nih.gov This method is robust and tolerates other functional groups. nih.gov

Furthermore, this strategy can be extended to produce enantioenriched fluorinated piperidines. By attaching a chiral auxiliary to the pyridine nitrogen, such as forming an oxazolidine-substituted pyridine, the subsequent hydrogenation can proceed in a diastereoselective manner. nih.gov Following the reduction, the auxiliary can be cleaved to yield the final enantioenriched piperidine product. nih.gov

In other fluorination reactions, such as those on nucleoside analogues, the reaction mechanism can dictate the stereochemical outcome. For example, deoxy-fluorination reactions can proceed through mechanisms involving neighboring group participation, leading to either retention or inversion of stereochemistry at the reaction center. nih.gov In one study, the fluorination of a uridine (B1682114) derivative resulted in retention of stereochemistry at the C2′ position and inversion at the C3′ position, which was rationalized by the formation of a cyclic anhydro nucleoside intermediate. nih.gov Such mechanistic understanding is crucial when designing synthetic routes for complex, chiral fluorinated analogues.

Green Chemistry Principles in the Synthesis of Fluorinated Pyridines

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials, are increasingly influencing the design of synthetic routes for fluorinated pyridines. cas.cnresearchgate.net This shift is driven by both environmental concerns and the desire for more efficient and safer industrial processes.

A key aspect of green chemistry is the choice of solvent. Traditional syntheses often rely on chlorinated or other volatile organic compounds. Recent efforts have focused on using more environmentally benign solvents. For example, reactions have been successfully optimized to use water or water-ethanol mixtures, which significantly reduces the environmental impact. researchgate.netscielo.br The regioselective fluorination of imidazo[1,2-a]pyridines has been achieved using Selectfluor in aqueous conditions, demonstrating the viability of water as a reaction medium. acs.org

Another principle is the use of catalytic rather than stoichiometric reagents to improve atom economy and reduce waste. Rh(III)-catalyzed C-H functionalization for preparing 3-fluoropyridines is an example where a small amount of catalyst can facilitate the transformation, avoiding large quantities of chemical activators. nih.gov

The development of safer and more practical reagents is also a focus. Historically, fluorination sometimes involved hazardous reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (B91410) (HF). cas.cnresearchgate.net Modern methods utilize reagents like Selectfluor, which is a solid and easier to handle, for electrophilic fluorination. acs.orgnih.gov Similarly, the use of ethyl bromodifluoroacetate as a difluoromethylation source provides a cheaper and safer alternative to gases like dibromodifluoromethane. nih.gov

Finally, process intensification technologies like flow chemistry are being applied to the synthesis of pyridine derivatives. asianpubs.org Flow reactors offer superior control over reaction parameters like temperature and mixing, leading to faster reactions, improved yields, and enhanced safety, particularly when handling reactive intermediates. asianpubs.org This technology aligns with green chemistry goals by improving efficiency and minimizing the potential for hazardous incidents. asianpubs.org

Chemical Reactivity and Transformation Studies of 5 Chloro 2 Difluoromethoxy Pyridine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Nucleus

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing pyridine rings, particularly those bearing electron-withdrawing groups and good leaving groups. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. This reactivity is further modulated by the substituents present on the ring.

Reactivity of the Halogen and Difluoromethoxy Groups

In 5-Chloro-2-(difluoromethoxy)pyridine, the chlorine atom at the 5-position and the difluoromethoxy group at the 2-position are the primary sites influencing its reactivity towards nucleophiles. The pyridine nitrogen, along with the electron-withdrawing difluoromethoxy group, activates the ring for nucleophilic attack.

Generally, in substituted pyridines, the positions ortho and para to the nitrogen atom are the most activated towards nucleophilic attack. wikipedia.orgchimia.ch Therefore, in this compound, the chlorine atom at the 5-position is susceptible to displacement by various nucleophiles. The difluoromethoxy group at the 2-position, while also potentially a leaving group, is generally less labile than a halogen under typical SNAr conditions.

Investigations into Selective Functional Group Transformations

The selective transformation of the chloro group in the presence of the difluoromethoxy group is a critical aspect of the synthetic utility of this compound. Research in this area focuses on reacting the compound with a variety of nucleophiles under controlled conditions to achieve selective substitution of the chlorine atom. While specific studies on this exact molecule are not widely published, analogous reactions with other chloropyridines provide insight into its expected reactivity.

For instance, reactions with amines, alkoxides, and thiolates would be expected to proceed at the C-5 position, displacing the chloride and forming new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, respectively. The reaction conditions, such as the choice of solvent, base, and temperature, would play a crucial role in the efficiency and selectivity of these transformations.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging compared to benzene (B151609). wikipedia.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, further deactivating the ring. wikipedia.org

When electrophilic substitution does occur on an unsubstituted pyridine ring, it typically proceeds at the 3-position (meta to the nitrogen). nih.gov In the case of this compound, the directing effects of the existing substituents must be considered. Both the chloro and the difluoromethoxy groups are deactivating and meta-directing for electrophilic attack on a benzene ring. On the pyridine ring, their combined deactivating effects, along with the inherent deactivation by the ring nitrogen, would make electrophilic substitution very difficult to achieve. Any potential substitution would be expected to occur at the positions least deactivated, likely the 3- or 4-positions, though forcing conditions would be necessary, and yields would likely be low. nih.gov

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a major avenue for the functionalization of this compound. The chloro substituent serves as a handle for these transformations.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely employed for cross-coupling reactions involving aryl halides. ksu.edu.sa The reactivity of the C-Cl bond in this compound makes it a suitable substrate for various palladium-catalyzed transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. ksu.edu.sa this compound is expected to undergo Suzuki-Miyaura coupling to form biaryl compounds. The general reactivity order for halogens in Suzuki coupling is I > Br > Cl, meaning that chloro-substituted pyridines often require more active catalyst systems or harsher reaction conditions compared to their bromo or iodo counterparts. ksu.edu.sa

| Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Product Type |

| Arylboronic acid | Pd(PPh₃)₄ / Ligand | K₂CO₃ | Toluene/Water | 5-Aryl-2-(difluoromethoxy)pyridine |

| Alkylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 5-Alkyl-2-(difluoromethoxy)pyridine |

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.org This method would allow for the introduction of an alkynyl group at the 5-position of the pyridine ring.

| Coupling Partner | Catalyst System (Example) | Co-catalyst | Base (Example) | Solvent (Example) | Product Type |

| Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 5-Alkynyl-2-(difluoromethoxy)pyridine |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This would be a key method for synthesizing 5-amino-2-(difluoromethoxy)pyridine derivatives.

| Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Product Type |

| Primary/Secondary Amine | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 5-(Amino)-2-(difluoromethoxy)pyridine |

Other Transition Metal-Mediated Transformations

While palladium catalysis is predominant, other transition metals such as copper can also mediate important transformations. Copper-catalyzed reactions, such as the Ullmann condensation, can be used for the formation of C-O, C-S, and C-N bonds, providing alternative routes to the functionalization of this compound. These reactions often require higher temperatures than their palladium-catalyzed counterparts but can offer different selectivity and functional group tolerance. organic-chemistry.org

| Reaction Type | Catalyst (Example) | Ligand (Example) | Base (Example) | Solvent (Example) | Product Type |

| Ullmann C-N Coupling | CuI | L-proline | K₂CO₃ | DMSO | 5-(Amino)-2-(difluoromethoxy)pyridine |

| Ullmann C-O Coupling | CuI | Phenanthroline | Cs₂CO₃ | DMF | 5-(Aryloxy)-2-(difluoromethoxy)pyridine |

Radical Reactions and Their Synthetic Utility

While specific studies detailing the radical reactions of this compound are not extensively documented in publicly available literature, the general principles of radical chemistry on substituted pyridines allow for well-founded predictions of its reactivity. The electron-deficient nature of the pyridine ring, exacerbated by the chloro and difluoromethoxy substituents, renders it susceptible to attack by nucleophilic radicals.

The synthetic utility of such reactions would lie in the C-H functionalization of the pyridine ring, enabling the introduction of various alkyl or aryl groups. This is a powerful strategy for creating new derivatives with potential applications in pharmaceuticals and agrochemicals. The positions most susceptible to radical attack are typically the electron-deficient C4 and C6 positions.

Recent advancements in pyridine functionalization have highlighted the use of radical processes to introduce fluorinated moieties. For instance, methods for the direct C-H difluoromethylation of pyridines have been developed using radical-based approaches. nih.govnih.govnih.govccspublishing.org.cnacs.org These studies, while not on the target molecule itself, underscore the feasibility and growing interest in radical-mediated modifications of pyridine rings. The Minisci reaction, a classic example of homolytic aromatic substitution, is a relevant prototype for the potential radical reactivity of this compound. nih.gov

Table 1: Predicted Regioselectivity in Radical Alkylation of this compound

| Position of Radical Attack | Predicted Reactivity | Rationale |

| C3 | Low | Electronically less favored compared to C4 and C6. |

| C4 | High | Activated by the electron-withdrawing nitrogen and 5-chloro group. |

| C6 | High | Activated by the electron-withdrawing nitrogen and 2-difluoromethoxy group. |

This table is based on established principles of pyridine reactivity and is for predictive purposes, as direct experimental data for this specific compound is limited.

Chemo- and Regioselectivity in Complex Reaction Systems

In complex reaction systems, the chemo- and regioselectivity of this compound would be a critical consideration for synthetic chemists. The molecule presents multiple reactive sites, and controlling the outcome of a reaction to favor a specific isomer is paramount.

The electron-withdrawing nature of both the 5-chloro and 2-difluoromethoxy groups deactivates the pyridine ring towards electrophilic substitution, making such reactions challenging and often requiring harsh conditions. uoanbar.edu.iq Conversely, these substituents activate the ring for nucleophilic aromatic substitution (SNAr). The chlorine atom at the 5-position is a potential leaving group in SNAr reactions, although displacement of halides at the 2- and 4-positions of the pyridine ring is generally more facile. uoanbar.edu.iq

The regioselectivity of reactions on the pyridine ring is governed by a combination of steric and electronic effects. The 2-difluoromethoxy group exerts a significant steric influence, potentially hindering reactions at the adjacent C3 position. Electronically, the C4 and C6 positions are the most activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the nitrogen atom and the substituents.

For instance, in a hypothetical nucleophilic addition reaction, a nucleophile would be expected to preferentially attack the C4 or C6 positions. The precise outcome would depend on the nature of the nucleophile, the reaction conditions, and the potential for coordination with the pyridine nitrogen.

The presence of fluorinated substituents is known to significantly impact the metabolic stability and biological activity of molecules, making compounds like this compound valuable building blocks in agrochemical and pharmaceutical research. nbinno.com Its use in the synthesis of more complex molecules, such as novel herbicides, has been noted. researchgate.net

Table 2: Predicted Reactivity of Functional Groups in this compound

| Functional Group / Position | Type of Reaction | Predicted Reactivity | Factors Influencing Selectivity |

| Pyridine Nitrogen | Lewis basicity | Moderate | Reduced by electron-withdrawing substituents. |

| C-Cl bond (at C5) | Nucleophilic Aromatic Substitution | Moderate | Potential for displacement, but less favored than 2/4 positions. |

| C-H bonds (at C3, C4, C6) | Radical Substitution | High (at C4, C6) | Electronically activated positions. |

| Deprotonation (metalation) | Low | Requires strong base; regioselectivity can be an issue. | |

| Difluoromethoxy group | Cleavage | Low | Generally stable under most reaction conditions. |

This table provides a predictive overview based on general chemical principles, as specific experimental data on the comprehensive reactivity of this molecule is not widely available.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 Difluoromethoxy Pyridine

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation (¹H, ¹³C, ¹⁹F NMR)

To confirm the structure of 5-Chloro-2-(difluoromethoxy)pyridine, a complete set of NMR spectra would be required.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the single proton of the difluoromethoxy group. The chemical shifts, splitting patterns (multiplicity), and coupling constants would be crucial for assigning each proton to its specific position on the molecule.

¹³C NMR: The carbon NMR spectrum would provide evidence for each of the six carbon atoms in the molecule. The chemical shifts would be influenced by the attached atoms (H, Cl, F, O, N), allowing for the assignment of each carbon to its position in the pyridine ring or the difluoromethoxy group.

¹⁹F NMR: The fluorine NMR spectrum is particularly important for this compound. It would show a characteristic signal for the two fluorine atoms in the difluoromethoxy group. The chemical shift and coupling to the geminal proton (²JHF) would be key identifying features.

A detailed analysis of these spectra, including the creation of data tables with chemical shifts (δ) in ppm and coupling constants (J) in Hz, would be necessary for unambiguous structural confirmation.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry data is essential for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to verify the molecular formula. The fragmentation pattern observed in the mass spectrum would offer additional structural information, as characteristic fragments would be expected from the loss of chlorine, the difluoromethoxy group, or other parts of the molecule. A data table summarizing the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions, along with their relative intensities, would be a key component of this analysis.

Infrared Spectroscopy for Functional Group Identification

An Infrared (IR) spectrum of this compound would be used to identify its functional groups. Characteristic absorption bands would be expected for the C-Cl, C-F, C-O, and C=N bonds, as well as the aromatic C-H and C=C stretching and bending vibrations of the pyridine ring. A data table listing the vibrational frequencies (in cm⁻¹) and their corresponding functional group assignments would be generated from the spectrum.

Vibrational Circular Dichroism and Chiral Recognition Studies (if enantiomers are synthesized)

The potential for enantiomers exists if the molecule were to exhibit atropisomerism or if a chiral center were introduced. In such a case, vibrational circular dichroism (VCD) would be a powerful technique to study the stereochemistry. However, for this compound as it is, it is an achiral molecule, and therefore this section is not applicable. Should chiral derivatives be synthesized in the future, VCD could be employed for their stereochemical analysis.

Computational Chemistry and Mechanistic Insights for 5 Chloro 2 Difluoromethoxy Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 5-Chloro-2-(difluoromethoxy)pyridine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide a detailed picture of its molecular geometry and electronic properties. nih.govnih.gov Such calculations allow for the optimization of the molecule's structure to its lowest energy state and the computation of key quantum chemical parameters that govern its reactivity. ias.ac.in

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the electronegative chlorine, fluorine, oxygen, and nitrogen atoms are expected to create regions of negative potential (red/yellow), indicating sites susceptible to electrophilic attack, while hydrogen atoms and parts of the aromatic ring may exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.

Table 1: Predicted Quantum Chemical Descriptors for this compound using DFT (Note: These values are illustrative and based on typical results for similar halogenated and alkoxylated pyridine (B92270) derivatives.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

| Electron Affinity | 1.1 eV | Energy released when an electron is added. |

| Ionization Potential | 8.0 eV | Energy required to remove an electron. |

| Electronegativity (χ) | 4.35 eV | Tendency to attract electrons. |

| Global Hardness (η) | 3.15 eV | Resistance to change in electron distribution. |

These descriptors collectively suggest that this compound possesses a stable electronic structure, with its reactivity influenced by the strong electron-withdrawing nature of the chloro and difluoromethoxy groups. ias.ac.inkoreascience.kr

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including its interactions with other molecules such as solvents or biological targets. nih.govdovepress.com For this compound, MD simulations can reveal the nature and strength of its intermolecular forces, which are critical for understanding its physical properties and potential biological activity. dovepress.com

Simulations would typically place the molecule in a box with explicit solvent molecules (e.g., water) or in a mixture with other compounds to observe interaction patterns over time. nih.gov Key interactions expected for this molecule include:

Halogen Bonding: The chlorine atom on the pyridine ring can act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules. acs.org

Hydrogen Bonding: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor.

Dipole-Dipole Interactions: The molecule's significant dipole moment, arising from its electronegative substituents, will lead to strong dipole-dipole interactions.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems. The electron-deficient nature of the substituted ring may favor interactions with electron-rich aromatic partners.

MD simulations can quantify these interactions, providing data on binding energies and the stability of molecular complexes. dovepress.comnih.gov This information is invaluable for predicting how the molecule will behave in different chemical environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. chemrevlett.comnih.gov A QSAR model can be developed for a series of pyridine analogues to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective molecules. nih.govresearchgate.net

To build a QSAR model for analogues of this compound, a dataset of related compounds with measured biological activity (e.g., IC50 values) is required. chemrevlett.com For each compound, a set of molecular descriptors is calculated. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Geometric properties, surface area, volume.

Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges (derived from DFT). researchgate.net

Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build a mathematical equation that links the descriptors to the observed activity. chemrevlett.comresearchgate.netresearchgate.net The validity and predictive power of the resulting QSAR model are assessed through rigorous internal and external validation techniques. chemrevlett.com

Table 2: Representative Molecular Descriptors for QSAR Analysis of Pyridine Analogues (Note: This table is illustrative of descriptors that would be calculated for a QSAR study.)

| Descriptor Type | Example Descriptors | Relevance |

| Constitutional | Molecular Weight (MW), Number of Rotatable Bonds (nRotB) | Basic structural properties, flexibility. |

| Topological | Balaban Index (J), Wiener Index (W) | Molecular branching and shape. |

| Geometric | Molecular Surface Area (MSA), Molecular Volume (MV) | Steric factors, size and shape. |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Reactivity, polarity, interaction potential. |

| Lipophilicity | LogP | Hydrophobicity, membrane permeability. |

A robust QSAR model can highlight which structural features are most important for activity, enabling the targeted design of new analogues of this compound with improved properties. nih.gov

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. rsc.orgrsc.org For this compound, this involves identifying intermediates, transition states, and calculating the activation energies for various potential reaction pathways.

Possible reactions for this compound that could be studied computationally include:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 5-position is susceptible to displacement by nucleophiles. DFT calculations can model the transition state for this reaction, helping to predict its feasibility and regioselectivity compared to substitution at other positions.

Directed Lithiation: The substituents on the pyridine ring can direct metallation to specific positions. Computational studies can predict the most likely site of lithiation by calculating the stability of the resulting organolithium intermediates. clockss.org

Metabolic Transformations: DFT can be used to model potential metabolic pathways, such as oxidation or hydrolysis, by calculating the energy barriers for reactions catalyzed by enzymes like Cytochrome P450. nih.gov

By calculating the energy profile of a reaction, chemists can understand why certain products are formed, predict reaction outcomes under different conditions, and design more efficient synthetic routes. rsc.org For instance, understanding the mechanism of a C-C coupling reaction involving this molecule would be crucial for its use as a building block in organic synthesis.

Conformation Analysis and Stereoelectronic Effects of Difluoromethoxy Group

The three-dimensional shape (conformation) of a molecule is critical to its properties and interactions. The difluoromethoxy (-OCF2H) group in this compound introduces conformational flexibility around the C-O bond. Conformational analysis, often performed using DFT, can identify the most stable arrangements of this group relative to the pyridine ring. arxiv.org

The conformation is governed by stereoelectronic effects, which are interactions involving the spatial arrangement of orbitals. youtube.com Key effects for the difluoromethoxy group include:

Anomeric Effect: This refers to the stabilizing interaction between the lone pair of an oxygen atom and the antibonding orbital (σ*) of an adjacent C-F bond. This effect influences the preferred dihedral angle of the -OCF2H group.

Gauche Effect: Fluorine substituents often prefer a gauche (60°) rather than an anti (180°) arrangement relative to other groups due to hyperconjugative interactions. researchgate.net

Steric Hindrance: Repulsion between the fluorine atoms and the adjacent pyridine ring atoms will also play a role in determining the lowest energy conformation.

Studies on similar aryl difluoromethoxy compounds suggest that the -OCF2H group often adopts a conformation that is out of the plane of the aromatic ring. nih.gov This is a balance between maximizing stabilizing anomeric interactions and minimizing steric clashes.

Table 3: Illustrative Conformational Energy Profile of the Difluoromethoxy Group (Note: Energies are relative and represent a typical profile for an aryl-OCF₂H system.)

| Conformer (Dihedral Angle CAr-CAr-O-C) | Relative Energy (kcal/mol) | Description |

| Gauche | 0.0 | Most stable conformation, stabilized by stereoelectronic effects. |

| Eclipsed | + 3.5 | Transition state, high steric repulsion. |

| Anti-planar | + 1.5 | A local minimum, less stable than the gauche conformer. |

Applications of 5 Chloro 2 Difluoromethoxy Pyridine in Medicinal Chemistry Research

Role as a Key Intermediate in Pharmaceutical Synthesis

Halogenated and fluorinated pyridines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. nih.gov For instance, compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) are in high demand as precursors for several commercial products. nih.gov The synthesis of such intermediates often involves multi-step processes, including chlorination and fluorination reactions. google.comnih.gov

Similarly, 5-Chloro-2-(difluoromethoxy)pyridine serves as a valuable building block for more complex molecules. Its structural features—a reactive chlorine atom and a metabolically stable difluoromethoxy group on a pyridine (B92270) ring—offer multiple points for chemical modification. The chlorine atom can be displaced through various cross-coupling reactions, allowing for the introduction of diverse functional groups. This makes it an attractive starting material for creating libraries of novel compounds for drug discovery. While specific blockbuster drugs originating from this compound are not prominently reported, related structures like 2-chloro-5-(chloromethyl)pyridine (B46043) are used as key intermediates in the synthesis of new bioactive compounds. asianpubs.orgasianpubs.org The synthesis of related fluorinated pyridines, such as 2,5-difluoropyridine (B1303130) and 5-chloro-2,3-difluoropyridine, underscores the importance of these types of intermediates in the production of medicinal and agricultural chemicals. google.comgoogle.com

Scaffold for the Development of Novel Therapeutic Agents

The pyridine ring is a privileged scaffold in drug design, known to enhance a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov The incorporation of a difluoromethoxy group can further improve metabolic stability and binding affinity. Thus, the this compound framework is a promising starting point for developing new drugs across various therapeutic areas.

Exploration in Antibacterial Research

Pyridine derivatives have been extensively investigated for their antibacterial properties. nih.govmdpi.com For example, a series of 1-(5-fluoro-2-pyridyl) quinolone derivatives were synthesized and evaluated for their in-vitro antibacterial activity against various bacterial strains. nih.gov Although these specific derivatives showed lower activity than the control drug, ciprofloxacin, the study demonstrates the utility of the fluorinated pyridine scaffold in the search for new antibacterial agents. nih.gov

Another study on novel pyridine derivatives showed that compounds bearing chloro and hydroxy groups exhibited excellent antimicrobial activity against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov This suggests that the chloro-substituted pyridine core, as found in this compound, is a favorable feature for antibacterial activity.

Table 1: Examples of Pyridine Derivatives in Antibacterial Research

| Compound Class | Target Organisms | Key Findings |

|---|---|---|

| 1-(5-fluoro-2-pyridyl) quinolones | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Showed antibacterial activity, though less potent than ciprofloxacin. nih.gov |

Investigations in Antiviral Compound Design

The pyridine scaffold is a common feature in many antiviral agents. nih.gov Research has shown that pyridine derivatives can inhibit viral replication through various mechanisms. nih.gov For instance, a review of pyridine-containing heterocycles highlighted their activity against a range of viruses, including HIV, Hepatitis C, and Hepatitis B. nih.gov

In the context of the SARS-CoV-2 virus, derivatives of epoxybenzooxocinopyridine were synthesized and tested for their ability to inhibit viral replication. mdpi.com One of the derivatives demonstrated notable antiviral activity, making it a promising lead for further development. mdpi.com Furthermore, pyridine N-oxide derivatives have been identified as having inhibitory activity against the SARS coronavirus and feline infectious peritonitis coronavirus in cell culture studies. nih.gov These findings underscore the potential of the pyridine core, including functionalized versions like this compound, in the design of novel antiviral drugs.

Contributions to Anticancer Agent Discovery

Pyridine derivatives are prominent in oncology, with several approved anticancer drugs, such as Sorafenib and Crizotinib, featuring this scaffold. nih.govnih.gov The pyridine ring's ability to form hydrogen bonds and engage in various binding interactions makes it a valuable component in the design of kinase inhibitors and other anticancer agents. nih.gov

Research into new pyridine-ureas has identified compounds with significant anti-proliferative activity against a panel of human cancer cell lines. nih.gov Specifically, certain derivatives demonstrated inhibitory activity against VEGFR-2, a key target in angiogenesis. nih.gov In another study, a new series of spiro-pyridine derivatives showed potent antiproliferative effects against liver (HepG-2) and colon (Caco-2) cancer cell lines, inducing apoptosis. nih.gov The presence of a chloro substituent on the pyridine ring is a common feature in many biologically active molecules, and its impact on antiproliferative activity has been noted in structure-activity relationship studies. nih.gov

Table 2: Examples of Pyridine Derivatives in Anticancer Research

| Compound Class | Cancer Cell Lines | Key Findings |

|---|---|---|

| Pyridine-ureas | NCI 60-cell line panel | Exhibited anti-proliferative activity and VEGFR-2 inhibition. nih.gov |

Potential in Neuroprotective Compound Development

The development of neuroprotective agents is a critical area of research, particularly for neurodegenerative diseases like Alzheimer's and Parkinson's. Pyridine derivatives have shown promise in this field. A study on novel 1,4-dihydropyridine (B1200194) derivatives revealed their potent free-radical scavenging capacity, anti-inflammatory effects, and neuroprotective properties in models of neurodegeneration. mdpi.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. For pyridine derivatives, SAR studies have revealed several key trends. A review on the antiproliferative activity of pyridine derivatives found that the presence and position of substituents like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance activity, whereas halogen atoms or bulky groups sometimes lead to lower activity. nih.gov

However, the effect of halogens can be highly context-dependent. In some series of compounds, chloro-substituted derivatives have shown potent biological activity. nih.gov The introduction of a difluoromethyl group, as seen in 2,4-Dichloro-5-(difluoromethyl)pyridine, is known to enhance lipophilicity, which can improve interaction with biological targets.

For derivatives of this compound, SAR studies would likely focus on several aspects:

Modification at the chloro position: Replacing the chlorine at the 5-position with various aryl, alkyl, or amino groups through cross-coupling reactions would explore how different substituents in this region affect target binding and activity.

Variation of the pyridine ring substitution: Introducing additional substituents onto the pyridine ring could fine-tune the electronic properties and steric profile of the molecule.

Bioisosteric replacement of the difluoromethoxy group: Although generally a favorable group for metabolic stability, replacing it with other small, lipophilic groups could reveal its importance for a specific biological target.

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can elucidate the key structural requirements for therapeutic efficacy in various disease models.

Bioisosteric Replacements with Difluoromethoxy Group in Drug Design

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to optimize lead compounds. chigroup.sitenih.gov The difluoromethyl group (–CF₂H) and by extension, the difluoromethoxy group (–OCF₂H), are recognized as valuable bioisosteres for several common functional groups. informahealthcare.com

The difluoromethyl group is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups. informahealthcare.com This bioisosteric relationship is attributed to the ability of the C-H bond in the –CF₂H moiety to act as a hydrogen bond donor, a property that is enhanced by the electron-withdrawing fluorine atoms. From a hydrogen-bonding perspective, the difluoromethoxy group's acidity is less than that of a hydroxyl group but comparable to that of amines, anilines, and thiophenols. informahealthcare.com

The incorporation of a difluoromethoxy group can significantly influence a molecule's properties. It can enhance metabolic stability by blocking sites susceptible to oxidation. Furthermore, the lipophilicity of a molecule can be fine-tuned by the introduction of a difluoromethoxy group, which can either increase or decrease lipophilicity depending on the surrounding molecular environment. informahealthcare.com This modulation of properties is a key consideration in optimizing drug candidates for improved absorption, distribution, metabolism, and excretion (ADME) profiles.

While direct studies on the bioisosteric replacement of the entire this compound moiety are not extensively documented in publicly available research, the principles of bioisosterism can be applied to understand its potential role. The 2-(difluoromethoxy)pyridine (B1422638) unit itself has been investigated as a bioisosteric replacement for pyridine-N-oxide. This substitution can enhance the biological activity of certain compounds.

The 5-chloro substituent on the pyridine ring further modulates the electronic properties and lipophilicity of the molecule. Halogen atoms, particularly chlorine, are often introduced to fill hydrophobic pockets in target proteins, thereby enhancing binding affinity. The electron-withdrawing nature of the chlorine atom can also influence the pKa of the pyridine nitrogen, affecting its interaction with biological targets.

A notable example in medicinal chemistry highlights the use of a related scaffold, 2-(5-Chloropyridin-2-yl)-2,2-difluoroethylamine, as a P3 substituent in potent thrombin inhibitors. In this context, the 5-chloropyridin-2-yl moiety was found to be the optimal P3 substituent, leading to the most potent inhibitor in the series. acs.org This underscores the valuable contribution of the 5-chloropyridine scaffold in achieving high potency.

The combination of the bioisosteric difluoromethoxy group at the 2-position and the chloro group at the 5-position of the pyridine ring in this compound suggests its potential utility as a building block for creating novel drug candidates with tailored properties. The difluoromethoxy group can serve as a metabolically stable mimic of other functionalities, while the chloropyridine core can provide crucial interactions with the target protein.

Table 1: Bioisosteric Replacements of the Difluoromethoxy Group

| Original Functional Group | Bioisosteric Replacement | Key Property Modifications |

| Hydroxyl (–OH) | Difluoromethoxy (–OCF₂H) | Increased metabolic stability, modulated lipophilicity, altered hydrogen bonding capacity. |

| Thiol (–SH) | Difluoromethoxy (–OCF₂H) | Increased metabolic stability, potential for improved cell permeability. |

| Amine (–NH₂) | Difluoromethoxy (–OCF₂H) | Altered basicity, potential for enhanced metabolic stability. |

| Pyridine-N-oxide | 2-(Difluoromethoxy)pyridine | Potential for enhanced biological activity and improved metabolic profile. |

Prodrug Strategies Incorporating the this compound Moiety

A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. nih.gov This strategy is often employed to overcome undesirable properties of a drug candidate, such as poor solubility, low permeability, rapid metabolism, or off-target toxicity. nih.gov

There is currently no publicly available scientific literature or patent data that specifically describes the use of the this compound moiety in the design of prodrugs.

However, the pyridine scaffold itself is a common feature in many approved drugs and has been utilized in various prodrug strategies. For instance, the nitrogen atom of the pyridine ring can be quaternized to form pyridinium (B92312) salts, a strategy that has been used to enhance the aqueous solubility of poorly soluble drugs. These N-acyloxyalkyl pyridinium salts can act as prodrugs, releasing the parent drug upon enzymatic cleavage in the body.

While no direct examples exist for this compound, one could hypothesize its potential incorporation into a prodrug. For a hypothetical drug candidate containing this moiety where improved water solubility is desired, a prodrug could be designed by targeting a different functional group within the larger molecule. For example, if the parent drug also contained a hydroxyl or carboxyl group, these could be functionalized with solubilizing promoieties. The this compound portion of the molecule would remain as part of the active drug that is released.

Applications of 5 Chloro 2 Difluoromethoxy Pyridine in Agrochemical Research

Intermediate in the Synthesis of Crop Protection Agents

Halogenated pyridines are crucial building blocks in the synthesis of a wide array of agrochemicals. The presence of halogen atoms and fluorinated groups on the pyridine (B92270) ring provides specific reaction sites and modulates the electronic properties of the molecule, making it a versatile precursor for more complex active ingredients.

While specific large-scale synthesis routes for many complex agrochemicals are proprietary, the utility of similar structures as intermediates is well-documented. For instance, 5-Chloro-2,3-difluoropyridine is a known intermediate in the preparation of herbicides and pesticides. chemicalbook.com Its structural similarity to 5-Chloro-2-(difluoromethoxy)pyridine suggests a comparable role for the latter. The chlorine atom at the 5-position and the difluoromethoxy group at the 2-position can be targeted for various chemical modifications, allowing for the construction of diverse molecular architectures tailored for specific biological activities.

The introduction of a difluoromethoxy (-OCHF₂) group, in particular, is a key strategy in modern medicinal and agrochemical design. This group can significantly alter a molecule's properties, including:

Lipophilicity: Affecting the molecule's ability to penetrate biological membranes.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic degradation by enzymes in the target pest or the environment.

Binding Affinity: The electronegativity of the fluorine atoms can influence how the molecule interacts with its biological target, potentially leading to increased potency.

Therefore, this compound serves as a valuable intermediate, providing chemists with a scaffold that already contains a key fluorinated moiety known to enhance agrochemical performance.

Development of Herbicidal Compounds Containing the Pyridine Core

The pyridine ring is a core component of numerous successful herbicides. Research has shown that attaching fluorinated groups to this ring system can lead to compounds with potent herbicidal activity. The difluoromethoxy group is of particular interest in this area.

Furthermore, a patent for herbicidal 3,5-difluoropyridines highlighted that substitution with a difluoromethoxy group on an attached aryl ring resulted in compounds with excellent herbicidal activity against a broad range of weeds. epo.org This suggests that the difluoromethoxy moiety is a favorable feature for creating potent herbicides.

Research into protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides has also involved phenoxypyridine structures. nih.gov A series of α-trifluoroanisole derivatives containing a phenylpyridine moiety were synthesized and showed potent PPO inhibition. nih.gov The docking results from this study indicated that the presence of a 3-chloro-5-trifluoromethylpyridine group was beneficial for stable interaction with the PPO enzyme. nih.gov This provides a strong rationale for investigating derivatives of this compound as potential PPO-inhibiting herbicides, where the difluoromethoxy group could further enhance binding and efficacy.

Table 1: Post-Emergence Herbicidal Activity of a Phenylpyridine Derivative

| Compound ID | Target Weed | Inhibition (%) at 150 g a.i./hm² |

|---|---|---|

| Compound 6a * | Digitaria sanguinalis | 45% |

| Abutilon theophrasti | 35% | |

| Setaria viridis | 55% |

*Compound 6a: 3-chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thio)phenyl)-5-(trifluoromethyl)pyridine. Data sourced from mdpi.com.

Insecticidal Efficacy of Related Fluorinated Pyridines

The introduction of fluorine, particularly in the form of a trifluoromethyl (-CF₃) group, onto a pyridine ring has led to the development of numerous potent insecticides. Although direct insecticidal data for this compound is not widely published, the performance of structurally related trifluoromethylpyridines provides strong evidence for the potential of fluorinated pyridines in insect control. Pyridines and their derivatives have been extensively investigated for their agricultural applications due to their biological activity. researchgate.net

A study focused on designing trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole (B1194373) moiety resulted in compounds with excellent insecticidal activity against key pests like the armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella). nih.govrsc.org Several of these compounds achieved 100% mortality at a concentration of 250 mg L⁻¹, outperforming the standard insecticide chlorpyrifos. nih.govrsc.org

Table 2: Insecticidal Activity of Trifluoromethyl Pyridine Derivatives against Mythimna separata

| Compound ID | Concentration (mg L⁻¹) | Mortality (%) | Reference Insecticide |

|---|---|---|---|

| E18 | 38.5 (LC₅₀) | 50% | Avermectin (LC₅₀ = 29.6 mg L⁻¹) |

| E27 | 30.8 (LC₅₀) | 50% | Avermectin (LC₅₀ = 29.6 mg L⁻¹) |

Data sourced from nih.govrsc.org.

The structural activity relationship (SAR) from these studies indicated that electron-withdrawing groups on an attached benzene (B151609) ring could enhance insecticidal activity. nih.govrsc.org The difluoromethoxy group on the pyridine ring of this compound is also strongly electron-withdrawing, suggesting that its derivatives could exhibit significant insecticidal properties. Other research has also confirmed the insecticidal potential of various synthesized pyridine derivatives against pests such as Aphis gossypi and Spodoptera littoralis. researchgate.netnih.gov The development of insecticides is increasingly moving towards novel modes of action, and fluorinated pyridines represent a promising chemical space for discovery. researchgate.net

Environmental Fate and Impact of Agrochemicals Derived from this compound

The environmental fate of a pesticide—what happens to it after application—is a critical consideration in its development and registration. Key processes that determine a pesticide's environmental behavior include degradation (by microbes or sunlight), adsorption to soil particles, and movement (leaching or runoff). gcsaa.org

For agrochemicals derived from this compound, the molecular structure provides clues to its likely environmental behavior.

Persistence and Degradation: The pyridine ring itself can be biodegraded in soil and water, although the rate can be slow and dependent on environmental conditions. nih.gov However, the presence of halogen atoms and particularly the C-F bonds in the difluoromethoxy group can significantly increase the molecule's stability and resistance to degradation. The high strength of the C-F bond often leads to greater persistence in the environment compared to non-fluorinated analogues. researchgate.net

Adsorption and Mobility: The "stickiness" or sorption of a pesticide to soil is influenced by its chemical properties and the soil composition. oregonstate.edu Pyridine can sorb to soils and sediments. nih.gov The lipophilicity imparted by the chloro- and difluoromethoxy groups will influence how strongly derivatives bind to soil organic matter. Stronger binding reduces the potential for the chemical to leach into groundwater but may increase its persistence in the topsoil. gcsaa.org

Predicting the precise environmental impact requires specific studies on the active ingredients derived from this compound. However, the known behavior of pyridine and the recognized stability of fluorinated compounds suggest that while derivatives may be highly effective, their persistence and potential for long-range transport would require careful evaluation during the development process. nih.govresearchgate.net

Emerging Research and Future Directions for 5 Chloro 2 Difluoromethoxy Pyridine

Development of Advanced Synthetic Methodologies

The synthesis of specifically substituted pyridines like 5-Chloro-2-(difluoromethoxy)pyridine is a key area of research, as the arrangement of functional groups on the pyridine (B92270) ring is crucial for its chemical reactivity and biological activity. Traditional methods for introducing a difluoromethoxy group can be challenging. However, recent advancements in organofluorine chemistry are providing more efficient and selective routes.

Furthermore, a "de novo" synthesis strategy for difluoromethyl pyridines has been reported, which involves building the pyridine ring around the difluoromethyl group from inexpensive starting materials. nih.gov This user-friendly and scalable approach allows for diverse substitution patterns on the pyridine ring, which could be adapted for the specific synthesis of this compound. nih.gov Research into analogous compounds like 5-Chloro-2,3-difluoropyridine also provides insights into potential synthetic pathways, often involving halogen exchange reactions on a polychlorinated pyridine starting material. chemicalbook.com

| Synthetic Strategy | Description | Potential Advantages |

| Late-Stage Difluoromethylation | Introduction of the -OCF₂H group onto a pre-functionalized 5-chloropyridin-2-one precursor. | Allows for rapid diversification of analogs and efficient exploration of structure-activity relationships. |

| De Novo Ring Formation | Construction of the pyridine ring with the difluoromethoxy and chloro substituents incorporated from simple, acyclic precursors. | High regioselectivity, scalability, and use of inexpensive starting materials. nih.gov |

| Halogen Exchange (Halex) Reaction | Fluorination of a corresponding polychlorinated or bromo-pyridine derivative. | Can be a cost-effective method for introducing fluorine atoms. |

Exploration of Novel Biological Targets and Mechanisms of Action

The incorporation of fluorine atoms into heterocyclic structures is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. researchgate.net While specific biological targets for this compound have not yet been extensively reported in the literature, the structural motifs present in the molecule suggest several promising avenues for investigation.

Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. researchgate.netnih.gov The presence of a chlorine atom and a difluoromethoxy group on the pyridine scaffold of this compound could modulate these activities and confer novel therapeutic properties. For instance, various chlorinated pyridine derivatives have been investigated for their antimicrobial and anticancer effects. nih.gov

The difluoromethoxy group is of particular interest as it can act as a bioisostere for other functional groups, such as a hydroxyl or thiol group, while offering improved metabolic stability. This makes it a valuable substituent for designing enzyme inhibitors or receptor modulators. Future research will likely focus on screening this compound against a panel of biological targets, including kinases, proteases, and G-protein coupled receptors, which are commonly implicated in various diseases.

Integration into Materials Science and Supramolecular Chemistry

The unique electronic properties conferred by the fluorine and chlorine atoms in this compound make it an interesting candidate for applications in materials science. Fluorinated organic molecules are increasingly being used in the development of advanced materials, such as liquid crystals, organic light-emitting diodes (OLEDs), and functional polymers.

The high electronegativity of the fluorine atoms can influence the intermolecular interactions of the molecule, potentially leading to the formation of ordered structures in the solid state. This could be exploited in the field of crystal engineering and the design of novel crystalline materials with specific optical or electronic properties.

Furthermore, pyridine-based ligands are widely used in coordination chemistry and the construction of metal-organic frameworks (MOFs). The chlorine and difluoromethoxy substituents on this compound could be used to fine-tune the properties of such materials, influencing their porosity, stability, and catalytic activity. While direct applications in this area are yet to be demonstrated, the synthesis of related compounds like 4'-chloro-2,2':6',2''-terpyridine highlights the utility of chlorinated pyridines in building supramolecular architectures. sigmaaldrich.com

Sustainable and Scalable Production Methods

For any chemical compound to have a significant impact, its synthesis must be amenable to large-scale production in a sustainable and cost-effective manner. The development of such methods for this compound is a critical area of future research.

As mentioned earlier, the "de novo" synthesis of difluoromethyl pyridines offers a promising scalable route. nih.gov By starting from simple and readily available chemicals and building the heterocyclic ring in a controlled manner, this approach can potentially avoid the use of expensive or hazardous reagents often associated with late-stage fluorination reactions. nih.gov

Design of Next-Generation Fluorinated Heterocyclic Compounds

This compound can be viewed as a versatile scaffold for the design of next-generation fluorinated heterocyclic compounds with tailored properties. The chlorine atom at the 5-position provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This would allow for the introduction of a wide range of substituents, leading to the creation of libraries of novel compounds for biological screening or materials science applications.

Q & A

Q. What synthetic methodologies are commonly employed for introducing the difluoromethoxy group into pyridine derivatives?

The difluoromethoxy (-OCF₂H) group is typically introduced via nucleophilic substitution or coupling reactions. For pyridine systems, a common approach involves reacting a chloropyridine precursor (e.g., 2-hydroxy-5-chloropyridine) with a difluoromethylating agent like chlorodifluoromethane (ClCF₂H) under basic conditions. Solvent choice (e.g., DMF or THF) and temperature (60–100°C) significantly influence yield . Optimization may require iterative testing of bases (e.g., K₂CO₃ vs. Cs₂CO₃) to minimize side reactions such as dehalogenation .

| Solvent | Base | Yield (%) |

|---|---|---|

| DMF | K₂CO₃ | 45 |

| THF | Cs₂CO₃ | 68 |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 5-Chloro-2-(difluoromethoxy)pyridine?

- ¹⁹F NMR : The difluoromethoxy group exhibits a characteristic triplet near δ -80 ppm due to coupling between fluorine atoms.

- ¹H NMR : Pyridine protons appear as a doublet (H-3, H-4) and triplet (H-6) in the aromatic region (δ 7.5–8.5 ppm), with splitting patterns confirming substitution positions .

- IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-O (1250 cm⁻¹) bonds validate the functional group .

Q. What safety protocols are critical when handling this compound?

Store at 2–8°C in airtight containers to prevent hydrolysis of the difluoromethoxy group . Use PPE (gloves, goggles) due to potential respiratory irritation (WGK 3 classification) . Waste must be neutralized with alkaline solutions (e.g., 10% NaOH) before disposal to avoid releasing toxic HF .

Advanced Research Questions

Q. How can conflicting melting point data in literature be resolved for this compound?

Discrepancies in reported melting points may arise from polymorphism or impurities. Purify via recrystallization (ethanol/water) and characterize using DSC to identify polymorphic transitions. Cross-validate with single-crystal X-ray diffraction (e.g., CCDC-2121961 protocols) to confirm lattice structure .

Q. What strategies mitigate low yields in nucleophilic substitution reactions for difluoromethoxy introduction?

Low yields often stem from competing elimination or incomplete activation of the hydroxyl group. Pre-activation of 2-hydroxy-5-chloropyridine with Mitsunobu reagents (e.g., DIAD/PPh₃) improves electrophilicity. Alternatively, use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .

Q. How can computational modeling predict reactivity trends in derivatives of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions to identify reactive sites. For example, Fukui indices may predict regioselectivity in further functionalization (e.g., Suzuki coupling at C-4 vs. C-6) .

| Position | Fukui Index (f⁻) | Reactivity |

|---|---|---|

| C-4 | 0.32 | High |

| C-6 | 0.18 | Moderate |

Q. What analytical methods resolve ambiguous NOE correlations in structural elucidation?

Overlapping signals in NOESY spectra can be addressed via ¹³C-¹H HSQC to assign proton-carbon connectivity. For steric environments, use VT-NMR (variable temperature) to distinguish through-space interactions from chemical exchange .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity of structurally similar compounds?

Conflicting bioactivity data (e.g., enzyme inhibition) may arise from assay conditions (pH, co-solvents) or impurity profiles. Re-test the compound under standardized conditions (e.g., PBS buffer, 37°C) and validate purity via HPLC-MS (>98%). Compare results with PubChem bioassay data (DTXSID50356120) for benchmarking .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the difluoromethoxy group .

- Characterization : Combine XRD (for solid-state structure) and gas-phase DFT calculations to reconcile spectroscopic observations .

- Safety : Adopt fume hood protocols for reactions involving volatile fluorine compounds (Hazard Code H290) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.